molecular formula C28H27NO3 B11175286 2,2,4-Trimethyl-1-[(2-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-methylbenzoate

2,2,4-Trimethyl-1-[(2-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-methylbenzoate

Cat. No.: B11175286
M. Wt: 425.5 g/mol
InChI Key: LCJRTPKZCDYIDW-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate is a complex organic compound with a unique structure that includes a quinoline core, multiple methyl groups, and benzoyl esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate typically involves multiple steps. One common method includes the benzoylation of 2,2,4-trimethyl-1,3-pentanediol in the presence of a tertiary amine such as pyridine . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,4-trimethyl-1-(2-methylbenzoyl)-1,2-dihydroquinolin-6-yl 2-methylbenzoate apart is its unique combination of a quinoline core with multiple methyl and benzoyl groups, providing distinct chemical and physical properties that are valuable in specific research and industrial contexts.

Properties

Molecular Formula

C28H27NO3

Molecular Weight

425.5 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(2-methylbenzoyl)quinolin-6-yl] 2-methylbenzoate

InChI

InChI=1S/C28H27NO3/c1-18-10-6-8-12-22(18)26(30)29-25-15-14-21(16-24(25)20(3)17-28(29,4)5)32-27(31)23-13-9-7-11-19(23)2/h6-17H,1-5H3

InChI Key

LCJRTPKZCDYIDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4C)C(=CC2(C)C)C

Origin of Product

United States

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